1,4-Hexadiyne
Overview
Description
1,4-Hexadiyne: is an organic compound with the chemical formula C6H6 . It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds between the first and second carbons and between the fourth and fifth carbons. This compound is known for its high reactivity due to the presence of these triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Hexadiyne can be synthesized through various methods. One common method involves the coupling of terminal alkynes. For example, the reaction between 1-bromo-2-butyne and acetylene in the presence of a palladium catalyst can yield this compound. Another method involves the dehydrohalogenation of 1,4-dibromo-2-butyne using a strong base such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes. One such method is the catalytic dehydrogenation of 1,4-hexadiene. This process uses a metal catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Hexadiyne undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound typically results in the formation of alkenes or alkanes. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Halogenation can be carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,4-Hexadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Hexadiyne involves its high reactivity due to the presence of triple bonds. These triple bonds can participate in various chemical reactions, including addition, oxidation, and reduction. The compound can act as a substrate for enzymes that catalyze reactions involving alkynes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3-Hexadiyne: Similar to 1,4-Hexadiyne but with triple bonds between the first and second carbons and between the third and fourth carbons.
1,5-Hexadiyne: Has triple bonds between the first and second carbons and between the fifth and sixth carbons.
2,4-Hexadiyne: Features triple bonds between the second and third carbons and between the fourth and fifth carbons.
Uniqueness of this compound: this compound is unique due to the specific positioning of its triple bonds, which imparts distinct reactivity and properties compared to other hexadiyne isomers. This unique structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
hexa-1,4-diyne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1H,5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXXWBJAOFKNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146346 | |
Record name | 1,4-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-91-4 | |
Record name | 1,4-Hexadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Hexadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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